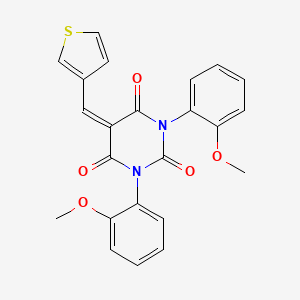

1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

Descripción

1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound characterized by a central diazinane-trione core substituted with two 2-methoxyphenyl groups at positions 1 and 3 and a thiophen-3-ylmethylidene moiety at position 3. The thiophene ring introduces sulfur-based aromaticity, distinguishing it from purely phenyl-substituted analogs. Structural confirmation typically employs IR, NMR, and mass spectrometry .

Propiedades

IUPAC Name |

1,3-bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S/c1-29-19-9-5-3-7-17(19)24-21(26)16(13-15-11-12-31-14-15)22(27)25(23(24)28)18-8-4-6-10-20(18)30-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQTWMFHEFMFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-methoxybenzaldehyde and thiophene-3-carbaldehyde with a diazinane trione precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of 1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Structural and Electronic Differences

- Thiophene vs. Phenyl Substituents : The thiophen-3-ylmethylidene group in the target compound introduces sulfur’s electronegativity (χ = 2.58) and π-electron delocalization, contrasting with phenyl or methoxyphenyl substituents. This may enhance charge-transfer interactions in materials science or alter binding affinity in biological targets .

- Methoxy vs. Chloro Groups : Methoxy substituents (e.g., in the 2-methoxyphenyl groups) increase electron-donating effects, while chloro groups (as in ) are electron-withdrawing. These differences impact redox behavior and reactivity in synthetic pathways .

Physicochemical Properties

- Lipophilicity : The thiophene-containing target compound likely exhibits moderate lipophilicity (logP ~2.5–3.0), intermediate between the highly polar 3,4,5-trimethoxyphenyl derivative (logP ~1.8) and the chloro-substituted analog (logP ~3.5) .

- Thermal Stability : Melting points for diazinane-trione derivatives often exceed 300°C due to strong hydrogen bonding and planar molecular stacking .

Actividad Biológica

1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione is with a molecular weight of 434.46 g/mol. The compound features two methoxyphenyl groups and a thiophenylmethylidene group attached to a diazinane ring, which contributes to its unique reactivity and biological properties .

Anticancer Properties

Research indicates that derivatives of diazinane compounds exhibit antiproliferative activity against various cancer cell lines. For instance, compounds similar to 1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione have shown effectiveness in inhibiting the growth of HeLa cells through mechanisms involving DNA interaction and apoptosis induction .

Table 1: Anticancer Activity Comparison

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | DNA binding |

| Compound B | MCF-7 | 20 | Apoptosis induction |

| 1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene) | HeLa | 10 | DNA interaction |

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

The biological activity of 1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in inflammatory responses.

- DNA Binding : Its structure allows it to interact with DNA, leading to alterations in cell cycle progression and apoptosis in cancer cells.

- Receptor Modulation : Potential interactions with various cellular receptors could modulate signaling pathways involved in cell proliferation and survival .

Case Studies

Several studies have explored the biological activity of related compounds:

Q & A

Q. What are the common synthetic routes for 1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione, and how can reaction conditions be optimized?

- Methodological Answer: The compound can be synthesized via multi-component reactions involving aryl isothiocyanates and aromatic amines, as demonstrated in analogous diazinane derivatives . Optimization strategies include using Lewis acid catalysts (e.g., FeCl₃·6H₂O) to enhance reaction efficiency and reduce byproduct formation. Elevated temperatures (80–100°C) and solvent selection (e.g., ethanol or acetonitrile) are critical for improving yields. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination, as shown for structurally similar diazinane derivatives . Complementary techniques include ¹H/¹³C NMR for verifying substitution patterns and IR spectroscopy for identifying carbonyl/thione groups. High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What preliminary biological screening models are suitable for assessing bioactivity?

- Methodological Answer: In vitro assays using bacterial/fungal strains (e.g., E. coli, C. albicans) or enzyme inhibition studies (e.g., COX-2, α-glucosidase) are recommended for initial screening. Activity indices (e.g., Sp1–Sp5 values in Table 1 of ) should be quantified using standardized protocols, with positive controls (e.g., ampicillin for antimicrobial assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer: Discrepancies often arise from variations in experimental design (e.g., species/strain selection, concentration ranges). To address this, replicate studies using identical protocols (e.g., randomized block designs with split-split plots) and perform meta-analyses to identify confounding variables. Statistical tools like ANOVA or principal component analysis (PCA) can isolate factors influencing activity .

Q. What computational approaches predict the compound’s environmental persistence or biological interactions?

- Methodological Answer: Density functional theory (DFT) calculates thermodynamic properties (e.g., reaction enthalpies) for environmental fate predictions . Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions, while quantitative structure-activity relationship (QSAR) analyses correlate structural features with bioactivity. PubChem-derived descriptors (e.g., topological polar surface area) inform solubility and bioavailability .

Q. What strategies mitigate synthetic challenges like low yields or byproduct formation?

- Methodological Answer: Catalyst screening (e.g., Brønsted vs. Lewis acids) and solvent optimization (e.g., DMF for polar intermediates) are critical. For example, FeCl₃·6H₂O improves cyclization efficiency in triazinane syntheses by stabilizing reactive intermediates . Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) minimizes impurities .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.